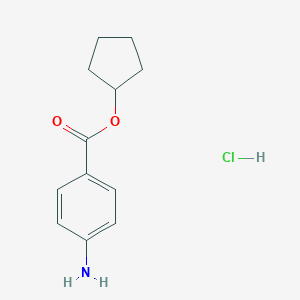

Cyclopentyl 4-aminobenzoate Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1. Crystal Engineering for Modified Mechanical Properties

Cyclopentyl 4-aminobenzoate hydrochloride plays a role in crystal engineering, particularly in modifying the mechanical properties of pharmaceutical crystals. For instance, voriconazole crystals, which are soft and problematic during compaction, have been modified using cocrystals and salts with hydrochloric acid, among others. These modifications, such as the formation of hydrochloride salt, result in harder solids, beneficial for tablet formulation and drug development (Sanphui, Mishra, Ramamurty, & Desiraju, 2015).

2. Preparation of p-Aminobenzoyl Plasminogen Streptokinase Activator Complex

Amidinophenyl-4'-aminobenzoate hydrochloride was used as a chemical modification agent in the preparation of a p-aminobenzoyl plasminogen streptokinase activator complex. This method showed advantages in terms of higher recovery and purity of the product, suggesting its utility in biochemical preparations (Fang, 2003).

3. Synthesis of Medichine for Resistance to Old Age Dementia Disease

Starting from o-aminobenzoic acid and cyclohexanone, hydrochloride tertraline, a potential treatment for age-related dementia, was synthesized. This process indicated a stable technology with simple operations, highlighting the chemical's potential in synthesizing compounds for treating cognitive disorders (Jia-min, 2006).

4. Development of Conformationally Constrained Analogs of Amino Acids

Cyclopentyl 4-aminobenzoate hydrochloride is also involved in the stereoselective synthesis of amino acids analogs. For example, it aided in the synthesis of 4-amino-3-hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-4-carboxylic acid, showing potential for developing biologically active compounds (Conti et al., 2007).

5. Study on Cyclization of Aminobenzoic Acid

The cyclization of 4-methylaminobenzoic acid using dichlorotriphenylphosphorane demonstrated the effective formation of cyclized aromatic amides with cyclopentyl 4-aminobenzoate hydrochloride. This study provided insights into the synthesis of complex organic compounds (Azumaya, Okamoto, Imabeppu, & Takayanagi, 2003).

6. Influence on Ester Hydrolysis Catalyzed by Cyclodextrins

Studies have shown that cyclopentyl 4-aminobenzoate hydrochloride influences the hydrolysis of various esters in the presence of cyclodextrins. This research has implications for understanding chemical reactions and their applications in pharmaceuticals (Chin, Chung, & Lach, 1968).

7. Kinetics and Mechanism of Hydrolysis in Alkaline Solutions

The compound has been used to study the kinetics and mechanism of hydrolysis of cyclopentolate hydrochloride, revealing insights into the degradation process of similar compounds under varying conditions (Roy, 1995).

Safety and Hazards

Cyclopentyl 4-aminobenzoate Hydrochloride may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed . It’s also important to avoid contact with skin and eyes, and to avoid breathing dust/fume/gas/mist/vapours/spray .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Cyclopentyl 4-aminobenzoate Hydrochloride, like other compounds having a 4-aminobenzoate structure, is likely to interact with several targets. These targets could include acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus . The role of these targets varies, but they are generally involved in critical biological processes such as neurotransmission, inflammation, fatty acid transport, and viral replication.

Mode of Action

It’s likely that the compound binds to these targets and inhibits their function . This inhibition could result in changes in the cellular environment, leading to the observed biological activities.

Biochemical Pathways

For instance, inhibition of acetylcholine esterase could affect cholinergic neurotransmission, while inhibition of cyclooxygenase could impact prostaglandin synthesis .

Result of Action

The molecular and cellular effects of Cyclopentyl 4-aminobenzoate Hydrochloride’s action are likely to be diverse, given its potential range of targets. These effects could include changes in neurotransmission, inflammation, fatty acid transport, and viral replication .

Action Environment

Environmental factors could influence the action, efficacy, and stability of Cyclopentyl 4-aminobenzoate Hydrochloride. For instance, factors such as pH, temperature, and the presence of other compounds could affect the compound’s stability and its interaction with its targets .

Eigenschaften

IUPAC Name |

cyclopentyl 4-aminobenzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c13-10-7-5-9(6-8-10)12(14)15-11-3-1-2-4-11;/h5-8,11H,1-4,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVBLRYWPXCXMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)C2=CC=C(C=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424234 |

Source

|

| Record name | Cyclopentyl 4-aminobenzoate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 4-aminobenzoate Hydrochloride | |

CAS RN |

37005-75-7 |

Source

|

| Record name | Cyclopentyl 4-aminobenzoate Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-3-quinolinyl)methylene]quinuclidin-3-one](/img/structure/B499908.png)

![2-amino-N-[2-(4-tert-butylphenoxy)ethyl]benzamide](/img/structure/B499910.png)

![6-Methyl-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B499911.png)

![1'-[(3,4-Dimethoxyphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B499915.png)

![N-[2-(2-phenylacetyl)phenyl]-2-furamide](/img/structure/B499918.png)

![N-[2-(2-benzylphenoxy)ethyl]-3-phenylprop-2-ynamide](/img/structure/B499923.png)

![N-(1-adamantyl)-4-[(3-phenyl-2-propynoyl)amino]benzamide](/img/structure/B499924.png)

![N-(3-fluoro-2-methylphenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B499925.png)

![Methyl 2-({[4-amino-6-(4-toluidino)-1,3,5-triazin-2-yl]methyl}sulfanyl)benzoate](/img/structure/B499928.png)

![5-nitro-N-[2-(phenylsulfanyl)ethyl]-2-pyridinamine](/img/structure/B499929.png)